molecular formula C7H12N2 B105442 3-tert-butyl-1H-pyrazole CAS No. 15802-80-9

3-tert-butyl-1H-pyrazole

Cat. No. B105442
CAS RN: 15802-80-9
M. Wt: 124.18 g/mol
InChI Key: YIDCITOHTLPMMZ-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-pyrazole is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the pyrazole ring influences the physical and chemical properties of the compound, as well as its reactivity and the types of reactions it can undergo .

Synthesis Analysis

The synthesis of 3-tert-butyl-1H-pyrazole derivatives can be achieved through various routes. One novel method involves the preparation of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a key intermediate for further functionalization into 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another approach includes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . Additionally, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been studied, with variations in regioselectivity and reaction media affecting the outcome . The preparation of new 1H-pyrazole derivatives from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate has also been reported .

Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1H-pyrazole derivatives has been elucidated using various analytical techniques. X-ray crystallography has provided insights into the solid-state structure of these compounds, revealing the presence of tautomers and the formation of hydrogen-bonded dimers and tetramers . NMR and calorimetric studies have complemented these findings, offering a detailed understanding of the buttressing effect of the tert-butyl substituent on the pyrazole ring . Computational studies using density functional theory (DFT) have also been employed to optimize the geometry and predict vibrational frequencies, NMR spectra, and UV-Vis absorption properties, which are consistent with experimental data .

Chemical Reactions Analysis

3-tert-butyl-1H-pyrazole derivatives undergo a variety of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles such as acetic anhydride and aromatic aldehydes has been explored, leading to the formation of pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which are useful in photographic and other applications . The diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates has also been achieved, with the regio- and stereoselectivity of the reactions being of particular interest . Furthermore, the reactivity of 3-tert-butyl-1H-pyrazole derivatives with transition metal ions has been investigated, leading to the formation of metal complexes with diverse geometries and coordination environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1H-pyrazole derivatives are influenced by the presence of the tert-butyl group and other substituents on the pyrazole ring. These properties include solubility, melting points, and stability, which are important for their practical applications. The introduction of various functional groups such as cyano, nitro, and methylchalcogenyl has been shown to affect the hydrogen bonding patterns, crystal packing, and overall stability of the compounds . The study of these properties is essential for the design and development of new materials with desired characteristics.

Scientific Research Applications

1. Applications in Small Molecule Fixation

  • Carbon Dioxide Fixation : The compound 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole is used for small molecule fixation, including carbon dioxide, demonstrating its potential in CO2 capture and utilization technologies (Theuergarten et al., 2012).

2. Synthesis and Characterization

  • Versatile Intermediate for Chemical Synthesis : 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been identified as a versatile intermediate for preparing various chemical compounds (Bobko et al., 2012).
  • Synthesis of Pyrazole Derivatives : The synthesis and characterization of new 3,5-diaryl-1H-pyrazoles, including tert-butyl derivatives, have been documented, highlighting their structural properties (Wang et al., 2009; 2013).

3. Catalytic Applications

  • Catalytic Asymmetric Cycloaddition : Acrylamides derived from 3,5-dimethyl-1H-pyrazole, including tert-butyl variants, have been used in asymmetric [3+2] cycloaddition, showcasing their role in catalysis (Han et al., 2011).

4. Crystal Structure Analysis

  • Hydrogen-Bonded Structures : The hydrogen-bonded structures of certain 3-tert-butyl-1H-pyrazole derivatives have been analyzed, contributing to the understanding of molecular interactions and crystallography (Abonía et al., 2007).

5. Pharmaceutical Chemistry

  • Synthesis of PROTAC Molecule Intermediate : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, highlights its role in the development of pharmaceutical compounds (Zhang et al., 2022).

Safety And Hazards

When handling “3-tert-butyl-1H-pyrazole”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Future research on “3-tert-butyl-1H-pyrazole” could focus on its potential applications in medicinal chemistry, given its role as a pharmaceutical intermediate . Further studies could also explore its reactivity and potential uses in organic synthesis .

properties

IUPAC Name

5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDCITOHTLPMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166349
Record name 3(5)-t-Butylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1H-pyrazole

CAS RN

15802-80-9
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15802-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-t-Butylpyrazole
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Record name 3(5)-t-Butylpyrazole
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Record name 3-tert-butyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Shibata, J Mizuguchi - Journal of Imaging Science and …, 2011 - library.imaging.org
… The salt was then coupled with 4,6-bis(5-amino-3-tert-butyl-1Hpyrazole-1-yl)-1,3,5-triazine-2-ol. The elementary analysis gave the result of C: 37.17%, H: 5.10%, N: 31.97%, S: 8.34%, …
Number of citations: 2 library.imaging.org
GB Li, S Ma, LL Yang, S Ji, Z Fang… - Journal of Medicinal …, 2016 - ACS Publications
Psoriasis is a chronic T-cell-mediated autoimmune disease, and FMS-like tyrosine kinase 3 (FLT3) has been considered as a potential molecular target for the treatment of psoriasis. In …
Number of citations: 29 pubs.acs.org
S Trofimenko, GPA Yap, FA Jove, RM Claramunt… - Tetrahedron, 2007 - Elsevier
The tautomerism in the solid state and in solution of five 4-bromo-1H-pyrazoles has been studied by multinuclear magnetic resonance spectroscopy and, for one of them, by X-ray …
Number of citations: 44 www.sciencedirect.com
J Portilla, J Quiroga, J Cobo… - … Section C: Crystal …, 2008 - scripts.iucr.org
… Equimolar quantities (2 mmol of each component) of 5-amino-3-tert-butyl-1H-pyrazole and 2-acetylcyclopentanone were thoroughly mixed at room temperature. The mixture was heated …
Number of citations: 7 scripts.iucr.org
S Dhanju, AC Caravana, RJ Thomson - Organic letters, 2020 - ACS Publications
… Converserely, 3-tert-butyl-1H-pyrazole yielded 87% of a single pyrazole regioisomer (ie, 9l) with C–N bond formation happening distal to the sterically demanding tert-butyl substituent. …
Number of citations: 8 pubs.acs.org
J Quiroga, J Portilla, S Cruz, R Abonía… - The Open Organic …, 2008 - benthamopen.com
… It has to be remarked that when the reaction was carried out with 5-amino-3-tert-butyl-1H-pyrazole 3b under the same conditions but with shorter reaction time (1.5 min) a new …
Number of citations: 8 benthamopen.com
J Portilla, J Quiroga, J Cobo, JN Low… - … Section C: Crystal …, 2007 - scripts.iucr.org
… Equimolar quantities (2.6 mmol of each component) of 2-acetyltetralone and either 5-amino-3-methyl-1H-pyrazole for (I), or 5-amino-3-tert-butyl-1H-pyrazole for (II), were thoroughly …
Number of citations: 3 scripts.iucr.org
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
A series of highly functionalized pyrazole derivatives has been prepared by a one‐pot, versatile and regioselective procedure. Pyrazoles 1–29 were tested in cell‐based assay to …
JO Woo, SK Kang, JE Park, K Son - Journal of Molecular Catalysis A …, 2015 - Elsevier
… At 0 C, a solution of 3-tert-butyl-1H-pyrazole (0.05 g, 0.40 mmol) in dry THF (1 mL) was added dropwise to a suspension of NaH (0.01 g, 0.40 mmol) in dry THF (1 mL). After 15 min of …
Number of citations: 5 www.sciencedirect.com
PM Cheuka - 2014 - open.uct.ac.za
… -3-tert-butyl-1H-pyrazole-5-carboxamido)pyridin-2yl]methylcarbamate (PCM1-005) and tert-butyl [2-(1-benzyl-3-tert-butyl-1H-pyrazole… This afforded tert-butyl (2-(3-tert-butyl-1H-pyrazole-…
Number of citations: 1 open.uct.ac.za

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